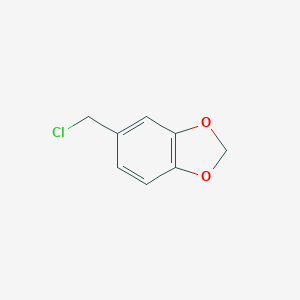

ピペロニルクロリド

概要

説明

Piperonyl chloride is an acyl halide . It is used in the preparation of starting reagent (N-acyl indole), required for the synthesis of pyrrolophenanthridone alkaloids .

Synthesis Analysis

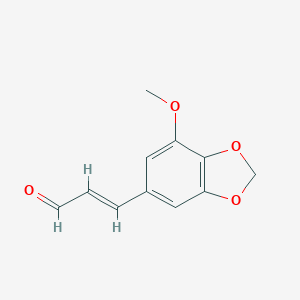

The synthesis of piperonyl chloride-inspired analogues begins with a MnO2-mediated oxidation of piperonyl alcohol to the corresponding aldehyde with a 97% yield . Claisen–Schmidt condensation of 2 with a variety of acetophenones affords 3a–3c in excellent yields (80–90%) after crystallization . Another synthetic method involves uniformly mixing benzodioxole, formaldehyde with a concentration of 40%, and a primary catalyst dodecyl trimethyl ammonium bromide with a solvent, then adding hydrochloric acid with a concentration of 35-37% and standing for layering after reaction, thus obtaining a piperonyl chloride solution .

Molecular Structure Analysis

The molecular formula of Piperonyl chloride is C8H7ClO2 . The average mass is 170.593 Da and the monoisotopic mass is 170.013458 Da .

Chemical Reactions Analysis

Piperonyl chloride reacts with a mixture of piperazine and piperazine dihydrochloride, leading to the monoalkylation product .

Physical And Chemical Properties Analysis

科学的研究の応用

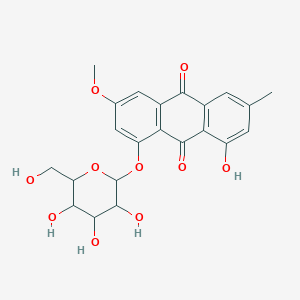

ピロロフェナントリドンアルカロイドの合成

ピペロニルクロリドは、ピロロフェナントリドンアルカロイドの生成に不可欠なN-アシルインドールの合成における出発試薬として使用されます . これらのアルカロイドは、抗がん活性を含む重要な薬理学的特性を持っています。

加水分解における速度論的研究

この化合物は、さまざまな溶媒におけるピペロニルクロリドの加水分解速度定数を評価する速度論的研究において不可欠です . これらの研究は、さまざまな化学環境におけるアシルハライドの反応性と機構を理解するために不可欠です。

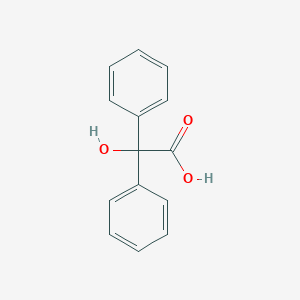

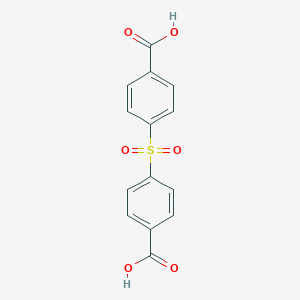

抗炎症性化合物の調製

ピペロニルクロリドは、2-フェニルベンゾイミダゾールおよび(Z)-3-ヒドロキシ-1-(5-メトキシ-2,2-ジメチル-2H-クロメン-6-イル)-3-フェニルプロプ-2-エン-1-オンなどの化合物の合成に関与しており、炎症反応の阻害剤としての可能性を示しています .

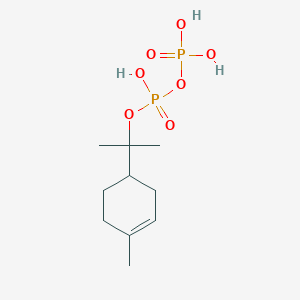

製薬研究

製薬研究では、ピペロニルクロリドは、2-((1-(2-(N-(4-クロロフェニル)ベンゾ[d][1,3]ジオキソール-5-カルボキサミド)エチル)ピペリジン-4-イル)オキシ)酢酸リン酸塩などの血小板凝集阻害剤の生成に使用されます . この用途は、心臓血管疾患のための新しい薬剤を開発するために不可欠です。

天然物合成

ピペリンやピペロングミンなどの天然物にヒントを得て、ピペロニルクロリドは、IL-1βおよびNF-κBなどのタンパク質と相互作用するアナログの合成に使用されます . これらの相互作用は、免疫応答を調節し、抗がん特性を持つ薬剤を開発する鍵となります。

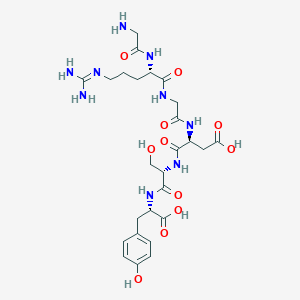

分子ドッキング研究

ピペロニルクロリド誘導体化合物は、生物学的標的との相互作用を理解するために分子ドッキング研究で使用されます . これは、化合物のタンパク質への結合親和性と特異性がその治療可能性を決定する可能性がある薬剤設計において特に重要です。

殺魚成分の合成

また、植物Justicia Hayatai var. decumbens に見られる殺魚成分であるジャスティシジンBの合成にも使用されます。 この用途は、生態学的調査や水生生態系の管理において重要です。

ピペラジン誘導体の開発

最後に、ピペロニルクロリドは、ピペラジン誘導体の作成に使用されます . これらの誘導体は、抗精神病薬としての可能性を含む、さまざまな生物学的活性について研究されています。

Safety and Hazards

作用機序

Target of Action

Piperonyl chloride is an acyl halide . It is a precursor to piperonyl butoxide (PBO), a compound used as a synergist in pesticide formulations . The primary target of PBO is the mixed-function oxidase (MFO) system of insects, also known as the cytochrome P-450 system . This system is the insect’s natural defense mechanism that causes the oxidative breakdown of insecticides .

Mode of Action

Piperonyl butoxide, derived from piperonyl chloride, acts by inhibiting the MFO system of insects . By inhibiting this system, PBO promotes higher levels of insecticide within the insect, allowing for lower doses of the insecticide to be used for a lethal effect . This inhibition of the MFO system effectively increases the activity of pesticides .

Biochemical Pathways

The biochemical pathways affected by piperonyl butoxide involve the oxidative breakdown of insecticides. The MFO system in insects is responsible for this breakdown . When PBO inhibits the MFO system, it prevents the breakdown of insecticides, leading to an increase in the insecticide’s concentration and efficacy .

Pharmacokinetics

In small trials in human volunteers, usual doses of PBO had no effect .

Result of Action

The result of the action of piperonyl butoxide, derived from piperonyl chloride, is an increased efficacy of pesticides. By inhibiting the MFO system in insects, PBO prevents the breakdown of insecticides, leading to higher levels of the insecticide within the insect and a more potent effect .

生化学分析

Biochemical Properties

Piperonyl chloride participates in the preparation of starting reagent (N-acyl indole), required for the synthesis of pyrrolophenanthridone alkaloids . The solvolysis reaction of piperonyl chloride has been reported to proceed via an electron-rich acyl transfer mechanism .

Cellular Effects

Related compounds such as Piperine have been shown to have numerous established health effects and beneficial therapeutic properties .

Molecular Mechanism

The molecular mechanism of Piperonyl chloride involves its participation in the preparation of starting reagent (N-acyl indole), required for the synthesis of pyrrolophenanthridone alkaloids . The solvolysis reaction of Piperonyl chloride has been reported to proceed via an electron-rich acyl transfer mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, Piperonyl chloride has been used in the synthesis of various compounds via the Sommelet reaction . The reaction is influenced by temperature, with higher temperatures leading to faster reactions but also increased by-products .

Metabolic Pathways

Piperonyl chloride is involved in the synthesis of N-acyl indole, a starting reagent for the synthesis of pyrrolophenanthridone alkaloids . This suggests that it may interact with enzymes involved in these metabolic pathways.

特性

IUPAC Name |

5-(chloromethyl)-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSUJONSJJTODA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066660 | |

| Record name | 1,3-Benzodioxole, 5-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20850-43-5 | |

| Record name | Piperonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20850-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxole, 5-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020850435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole, 5-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzodioxole, 5-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

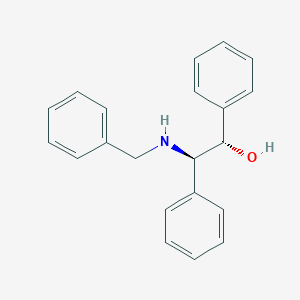

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q & A

Q1: What is the primary synthetic use of Piperonyl Chloride highlighted in the research?

A1: Piperonyl Chloride serves as a crucial building block in synthesizing Piribedil [, , ], a pharmaceutical compound. It reacts with 1-(2-pyrimidyl)piperazine through an N-alkylation reaction to yield Piribedil.

Q2: Can you describe an efficient method for synthesizing Piperonyl Chloride?

A2: Research suggests a high-yield synthesis of Piperonyl Chloride [] starting with 1,3-Benzodioxole. The process involves monochloromethylation using aqueous formaldehyde and hydrogen chloride gas in the presence of quaternary ammonium salts acting as micellar catalysts. This method boasts high conversion rates (over 98%) and excellent selectivity (up to 97%) for Piperonyl Chloride.

Q3: Are there alternative synthetic routes to produce Piribedil that utilize Piperonyl Chloride?

A3: Yes, one study [] describes an improved synthesis of Piribedil where Piperonyl Chloride is synthesized through a two-step process:

Q4: Apart from Piribedil synthesis, is Piperonyl Chloride utilized in synthesizing other compounds?

A4: Yes, research indicates that Piperonyl Chloride is a versatile reagent []. For instance, it participates in palladium-catalyzed cross-coupling reactions with tris[(4-alkyl- or -aryl)furan-3-yl]boroxines. This reaction leads to the formation of unsymmetrical, 3,4-disubstituted furans, showcasing its broader applicability in organic synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B119915.png)

![2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B119917.png)

![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)

![2-[Carboxymethyl(methylamino)amino]acetic acid](/img/structure/B119939.png)

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B119941.png)